![molecular formula C10H5ClN2S B6167854 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile CAS No. 1343963-66-5](/img/no-structure.png)
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile
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Overview
Description
“3-(2-chloro-1,3-thiazol-4-yl)benzonitrile” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Pharmaceutical Industry
Thiazole derivatives are pivotal in the pharmaceutical industry, forming part of several important drugs including antibiotics like penicillin .
Agriculture
They are used as fungicides and pesticides, contributing to crop protection and yield improvement .
Rubber Vulcanization
Thiazole compounds serve as bonding agents in rubber manufacturing, enhancing the durability and elasticity of rubber products .
Cosmetics
In cosmetics, these compounds can be utilized for their preservative properties or as active ingredients in various skincare products .
Catalysis
Thiazoles are involved in catalysis processes, which are crucial in chemical reactions and industrial manufacturing .
Light Harvesting
These compounds have applications in light harvesting, which is significant for solar energy conversion and storage .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
For example, they have been associated with the inhibition of prostaglandins, which are involved in inflammation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloro-1,3-thiazol-4-yl)benzonitrile involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with benzonitrile in the presence of a dehydrating agent.", "Starting Materials": [ "2-chloro-1,3-thiazole-4-carboxylic acid", "benzonitrile", "dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Conversion of 2-chloro-1,3-thiazole-4-carboxylic acid to 2-chloro-1,3-thiazole-4-carboxylic acid chloride using a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)", "Step 2: Addition of benzonitrile to the reaction mixture and heating under reflux", "Step 3: Isolation of the product by filtration and purification by recrystallization" ] } | |
CAS RN |
1343963-66-5 |
Product Name |
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile |
Molecular Formula |
C10H5ClN2S |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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